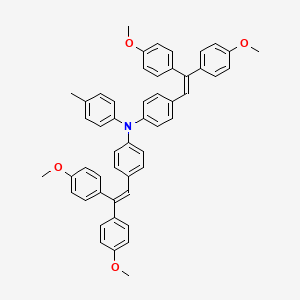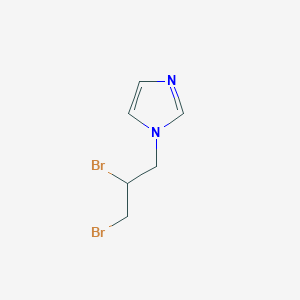
1-(2,3-Dibromopropyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dibromopropyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dibromopropyl)-1H-imidazole typically involves the reaction of imidazole with 2,3-dibromopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dibromopropyl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 2,3-dibromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dibromo group to other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(2-azido-3-bromopropyl)-1H-imidazole, while reduction with LiAlH4 can produce 1-(2,3-dihydroxypropyl)-1H-imidazole.
Aplicaciones Científicas De Investigación
1-(2,3-Dibromopropyl)-1H-imidazole has various applications in scientific research, including:
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of flame retardants, as the dibromo group can enhance the flame-retardant properties of materials.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dibromopropyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The dibromo group may also contribute to the compound’s reactivity and ability to form covalent bonds with target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: A flame retardant with similar dibromo groups but different overall structure and applications.
2,3-Dibromo-1-propanol: A related compound used as an intermediate in the synthesis of flame retardants and pharmaceuticals.
Uniqueness
1-(2,3-Dibromopropyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the 2,3-dibromopropyl group. This combination imparts distinct chemical properties and potential applications that are not found in other similar compounds. The imidazole ring provides a versatile scaffold for chemical modifications, while the dibromo group enhances the compound’s reactivity and potential use in various fields.
Propiedades
Número CAS |
682336-96-5 |
|---|---|
Fórmula molecular |
C6H8Br2N2 |
Peso molecular |
267.95 g/mol |
Nombre IUPAC |
1-(2,3-dibromopropyl)imidazole |
InChI |
InChI=1S/C6H8Br2N2/c7-3-6(8)4-10-2-1-9-5-10/h1-2,5-6H,3-4H2 |
Clave InChI |
IMPRUGVUNTVTEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


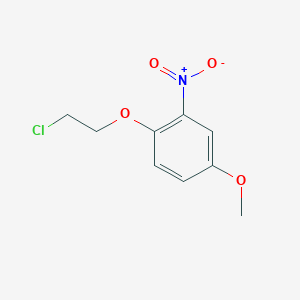
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
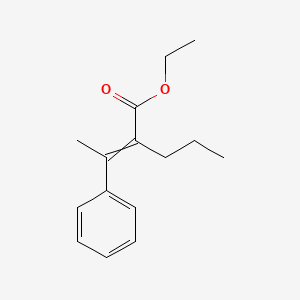
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
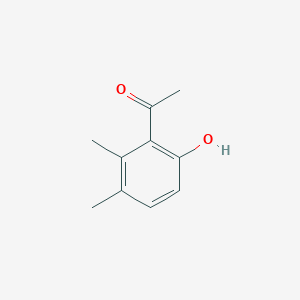
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
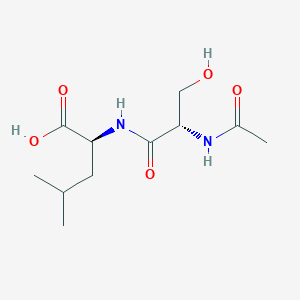
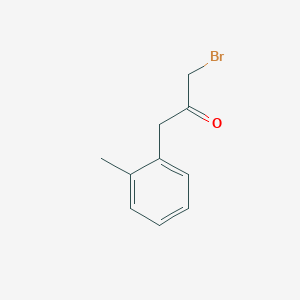
![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
